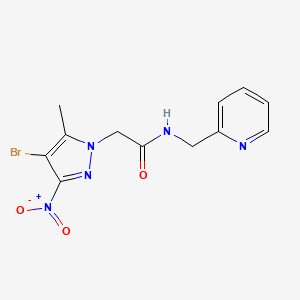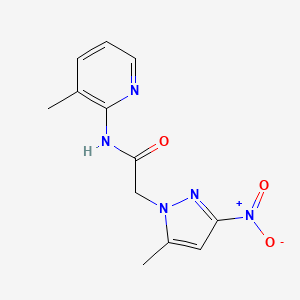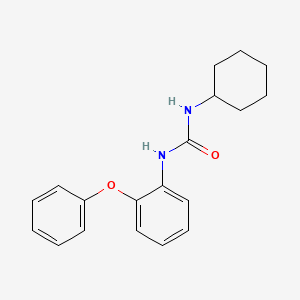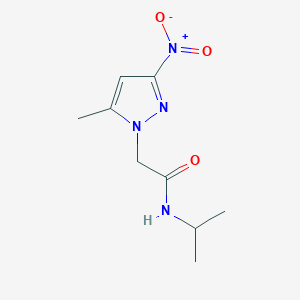
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 43-9006 or sorafenib, and it has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide involves the inhibition of several tyrosine kinases, including RAF kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor growth and angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria and viruses, and it has been used in the treatment of several inflammatory diseases, including psoriasis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide in lab experiments is its broad range of applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties, which makes it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide. One potential area of research is the development of new derivatives of this compound that have improved anti-tumor properties. Another area of research is the study of the compound's effects on the immune system, which could lead to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects.
Applications De Recherche Scientifique
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-tumor properties and has been used in the treatment of several types of cancer, including liver cancer, renal cell carcinoma, and thyroid cancer.
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O3/c1-8-11(13)12(18(20)21)16-17(8)7-10(19)15-6-9-4-2-3-5-14-9/h2-5H,6-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTFZWNUSLTQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CC=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopropyl-7-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinyl}-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3605662.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B3605669.png)

![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)
![[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3605698.png)

![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3605728.png)
![N-isopropyl-2-(4-isopropylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3605750.png)
![N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3605781.png)